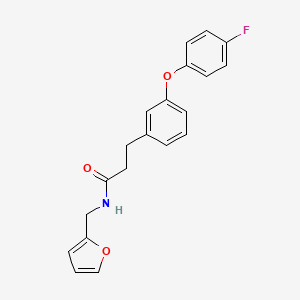

3-(3-(4-fluorophenoxy)phenyl)-N-(furan-2-ylmethyl)propanamide

Description

Properties

IUPAC Name |

3-[3-(4-fluorophenoxy)phenyl]-N-(furan-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO3/c21-16-7-9-17(10-8-16)25-18-4-1-3-15(13-18)6-11-20(23)22-14-19-5-2-12-24-19/h1-5,7-10,12-13H,6,11,14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBWTYUDWJQVIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-fluorophenoxy)phenyl)-N-(furan-2-ylmethyl)propanamide typically involves multiple steps:

Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with a suitable halogenated benzene derivative under basic conditions to form the 4-fluorophenoxybenzene intermediate.

Coupling with Phenyl Ring: This intermediate is then coupled with a phenyl ring through a Suzuki or Heck coupling reaction, using palladium catalysts and appropriate ligands.

Amidation Reaction: The resulting compound undergoes an amidation reaction with furan-2-ylmethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The propanamide group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

-

Acidic Hydrolysis :

Reacting with concentrated HCl or H₂SO₄ under reflux produces 3-(3-(4-fluorophenoxy)phenyl)propanoic acid and furan-2-ylmethanamine . -

Basic Hydrolysis :

NaOH or KOH yields the carboxylate salt, which can be acidified to isolate the free acid .

Substitution at the Fluorophenoxy Group

The electron-withdrawing fluorine atom on the phenoxy group facilitates nucleophilic aromatic substitution (NAS) reactions.

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydroxylation | NaOH, Cu catalyst, Δ | 3-(3-(4-hydroxyphenoxy)phenyl)-N-(furan-2-ylmethyl)propanamide |

| Methoxy Substitution | CH₃ONa, DMF, 100°C | Fluorine replaced by methoxy group |

These reactions are influenced by the ortho/para-directing nature of the phenoxy group .

Functionalization of the Furan Ring

The furan-2-ylmethyl group is susceptible to electrophilic substitution and oxidation:

-

Electrophilic Substitution :

Nitration or bromination occurs at the α-position of the furan ring. -

Oxidation :

Using KMnO₄ in acidic conditions cleaves the furan ring to form a diketone .

Reduction Reactions

The amide group can be reduced to an amine using LiAlH₄ or BH₃:

This yields 3-(3-(4-fluorophenoxy)phenyl)-N-(furan-2-ylmethyl)propanamine, a primary amine derivative.

Cross-Coupling Reactions

The aromatic rings enable palladium-catalyzed couplings:

-

Suzuki Coupling :

Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives . -

Buchwald–Hartwig Amination :

Introduces amine groups at the fluorophenoxy ring using Pd₂(dba)₃ and Xantphos .

Thermal Degradation

Under pyrolysis (>300°C), the compound decomposes into smaller fragments:

Comparative Reactivity with Structural Analogs

Scientific Research Applications

Anticancer Activity

One of the primary applications of 3-(3-(4-fluorophenoxy)phenyl)-N-(furan-2-ylmethyl)propanamide is its role as an inhibitor of the menin-MLL interaction, which is significant in the context of certain types of leukemia and other cancers. The inhibition of this interaction can lead to the suppression of oncogenic processes associated with MLL fusion proteins, making it a promising candidate for targeted cancer therapies .

Case Study: Inhibition of Menin-MLL Interaction

A study highlighted the synthesis of compounds that inhibit the menin-MLL interaction, demonstrating that derivatives similar to this compound showed effective binding affinity and biological activity against MLL-rearranged leukemia cells. The results indicated a significant reduction in cell viability and proliferation rates in treated cell lines, suggesting its potential as a therapeutic agent for specific leukemias .

Anti-inflammatory Properties

Research has also indicated that compounds structurally related to this compound exhibit anti-inflammatory properties. These compounds can modulate pathways involved in inflammation, making them candidates for treating inflammatory diseases.

Research Findings

In vitro studies demonstrated that these compounds could inhibit pro-inflammatory cytokine production in macrophages, suggesting their utility in managing conditions such as rheumatoid arthritis or inflammatory bowel disease. The mechanism involves the downregulation of NF-kB signaling pathways, which are critical in mediating inflammatory responses .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions and functional group modifications. Its derivatives have been explored for enhanced biological activity and specificity.

Synthesis Overview

The synthesis process generally includes:

- Step 1: Formation of the furan derivative.

- Step 2: Coupling with a fluorophenol derivative.

- Step 3: Amide formation through reaction with propanamide.

This synthetic pathway allows for the introduction of various functional groups to optimize pharmacological properties .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profiles of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics and metabolic stability.

Toxicological Studies

Toxicity assessments have shown that while the compound exhibits potent biological activity, it also requires careful evaluation to mitigate potential side effects. Studies on animal models indicate manageable toxicity levels at therapeutic doses, but further investigations are necessary to establish safety profiles .

Biological Activity

The compound 3-(3-(4-fluorophenoxy)phenyl)-N-(furan-2-ylmethyl)propanamide is a synthetic organic molecule that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a furan moiety, a fluorophenyl group, and an amide linkage. Its synthesis typically involves reactions between various aromatic compounds and furan derivatives under controlled conditions. For example, one synthesis method includes the reaction of 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole with N'-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride in ethanol, yielding the target compound in moderate to high yields .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains have been reported as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results suggest that the compound has a broad spectrum of antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrates antifungal activity. It has been tested against several fungal strains, including Candida albicans and Fusarium oxysporum, showing promising results with MIC values ranging from:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings indicate that the compound could be effective in treating fungal infections, although further studies are necessary to elucidate its mechanism of action .

Anticancer Activity

The anticancer potential of This compound has been evaluated in various cancer cell lines, including human non-small cell lung cancer (A549). Studies have shown that this compound induces apoptosis in cancer cells through mitochondrial pathways and caspase activation.

Case Study: A549 Cell Line

In a recent study, the compound exhibited an IC50 value of approximately , indicating significant growth inhibition of A549 cells . The following table summarizes key findings related to its anticancer activity:

| Parameter | Value |

|---|---|

| IC50 (A549 Cells) | 49.85 µM |

| Apoptosis Induction | Yes |

| Pathway Involved | Mitochondrial and caspase-dependent |

The mechanism of action appears to involve the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Propanamide Backbone

Aryl Group Modifications

N-Substituent Diversity

Physicochemical Properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(3-(4-fluorophenoxy)phenyl)-N-(furan-2-ylmethyl)propanamide?

- Methodological Answer : A plausible route involves reductive amination, as demonstrated for structurally similar propanamide derivatives. For example, intermediate amines can be alkylated with furan-2-ylmethyl groups, followed by coupling to fluorophenoxy-substituted phenylpropanoic acid derivatives. Purification via silica gel column chromatography (0–20% EtOAc in hexane) is effective for isolating the target compound, as shown in analogous syntheses yielding 55–96% purity . Optimize reaction conditions (e.g., temperature, catalyst) to enhance yield.

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- 1H/13C NMR : Analyze aromatic proton environments (e.g., fluorophenoxy substituents at δ 6.8–7.5 ppm) and furan methylene signals (δ 3.5–4.0 ppm). Compare splitting patterns to analogous compounds .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error. For example, a derivative with MW 434.5 g/mol showed HRMS accuracy of 451.2571 vs. 451.2572 calculated .

- HPLC : Use reverse-phase HPLC (e.g., C18 column) to assess purity (≥95%) and retention time consistency .

Q. How should researchers handle safety protocols for this compound during synthesis?

- Methodological Answer : Implement standard organic lab safety measures:

- Use fume hoods to avoid inhalation (H333 risk) and wear nitrile gloves (H313 risk) .

- Neutralize waste streams containing fluorinated or furan derivatives to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data during structural elucidation?

- Methodological Answer :

- Case Example : If 13C NMR signals for the fluorophenoxy group deviate from literature values (e.g., δ 149–157 ppm for aryl-F), perform DFT calculations to predict chemical shifts or compare with fluorinated analogs like flutamide (δ 115–121 ppm for CF3) .

- Multi-Technique Cross-Validation : Combine 19F NMR (δ -57 to -58 ppm for CF3 in trifluoromethoxy groups) with IR (C=O stretch ~1680 cm⁻¹) to confirm functional groups .

Q. What strategies optimize reaction yields for derivatives with similar substituents (e.g., furan vs. thiophene)?

- Methodological Answer :

- Substituent Effects : Electron-rich furan rings may require milder alkylation conditions than thiophene analogs. For example, furan-2-ylmethyl amines showed higher reactivity in reductive amination than bulkier groups .

- Catalyst Screening : Test Pd/C or Ni catalysts for coupling reactions involving fluorinated aryl ethers, as fluorine’s electronegativity can slow kinetics .

Q. How can biological activity assays be designed to evaluate this compound’s potential?

- Methodological Answer :

- Target Selection : Prioritize targets common to fluorophenoxy/furan-containing compounds, such as kinase inhibitors or GPCRs. For example, flutamide analogs target androgen receptors .

- In Vitro Assays : Use cell viability assays (e.g., MTT) with IC50 determination. Include positive controls (e.g., known MDH inhibitors for mitochondrial targets) and validate via Western blotting for protein expression changes .

Q. What computational tools aid in predicting this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (e.g., ~3.5 for similar propanamides), bioavailability, and CYP450 interactions .

- Docking Studies : Perform molecular docking with AutoDock Vina against targets like BRAFV600E (see PROTAC studies in ) to prioritize synthesis .

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields (e.g., 9.1% vs. 55.3%) for analogous compounds be addressed?

- Methodological Answer :

- Parameter Optimization : Replicate low-yield reactions (e.g., 9.1% in ) under varying conditions (e.g., solvent polarity, stoichiometry). For instance, increasing alkyl halide equivalents improved yields from 38% to 55% in reductive amination .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) and adjust protecting group strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.